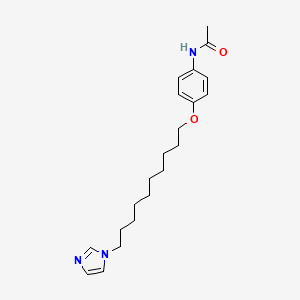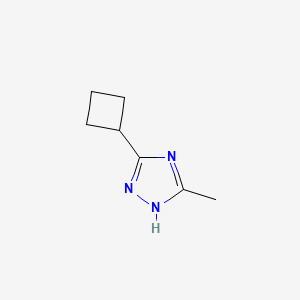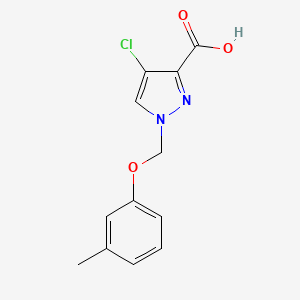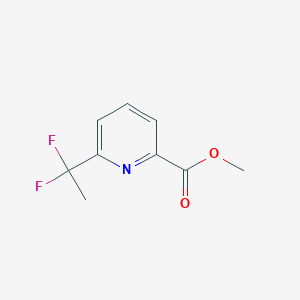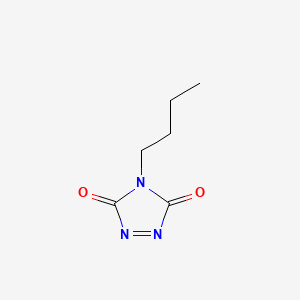
4-Butyl-3H-1,2,4-triazole-3,5(4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butyl-3H-1,2,4-triazole-3,5(4H)-dione is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-3H-1,2,4-triazole-3,5(4H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of butyl hydrazine with carbonyl compounds followed by cyclization with an appropriate reagent.
Industrial Production Methods
Industrial production methods for triazoles often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Butyl-3H-1,2,4-triazole-3,5(4H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions may introduce various functional groups into the triazole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antifungal or anticancer agent.
Industry: Utilized in the production of materials with specific properties, such as corrosion inhibitors or stabilizers.
Mechanism of Action
The mechanism of action of 4-Butyl-3H-1,2,4-triazole-3,5(4H)-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family.
3-Methyl-1,2,4-triazole: A methyl-substituted derivative.
4-Phenyl-1,2,4-triazole: A phenyl-substituted derivative.
Uniqueness
4-Butyl-3H-1,2,4-triazole-3,5(4H)-dione is unique due to its butyl substitution, which may impart specific properties such as increased lipophilicity or altered biological activity compared to other triazoles.
Properties
Molecular Formula |
C6H9N3O2 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
4-butyl-1,2,4-triazole-3,5-dione |
InChI |
InChI=1S/C6H9N3O2/c1-2-3-4-9-5(10)7-8-6(9)11/h2-4H2,1H3 |
InChI Key |
HSFKXRSRZCGVKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)N=NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


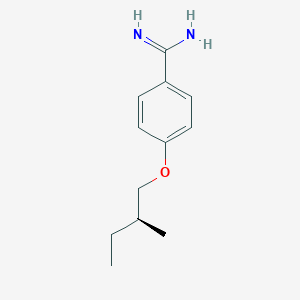


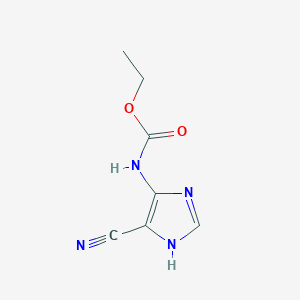
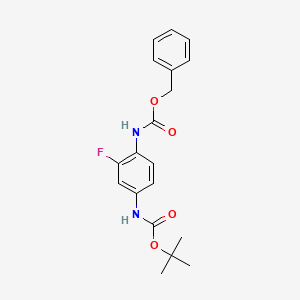
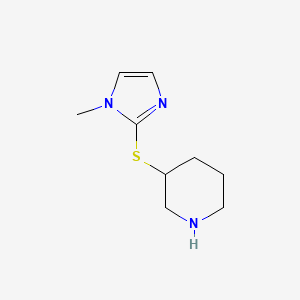


![Methyl furo[3,2-b]pyridine-2-carboxylate](/img/structure/B12943132.png)
